(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

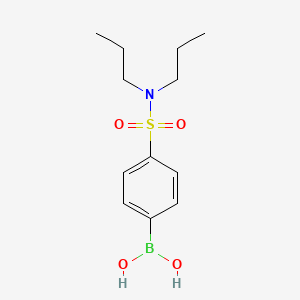

L’acide (4-(benzylcarbamoyl)-2-fluorophényl)boronique est un composé organique appartenant à la classe des acides boroniques. Les acides boroniques sont connus pour leur capacité à former des liaisons covalentes réversibles avec les diols, ce qui les rend utiles dans diverses applications chimiques. Ce composé particulier présente un groupe benzylcarbamoyle et un atome de fluor lié à un cycle phényle, qui est lui-même lié à un groupe acide boronique. La structure unique de l’acide (4-(benzylcarbamoyl)-2-fluorophényl)boronique en fait un intermédiaire précieux en synthèse organique et un candidat potentiel pour diverses applications de recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide (4-(benzylcarbamoyl)-2-fluorophényl)boronique peut être réalisée selon plusieurs méthodes. Une approche courante implique la borylation d’halogénoarènes. Par exemple, la réaction du bromure de 4-(benzylcarbamoyl)-2-fluorophényle avec un réactif contenant du bore tel que le bis(pinacolato)diboron en présence d’un catalyseur au palladium peut conduire à l’acide boronique souhaité . La réaction nécessite généralement une base, telle que le carbonate de potassium, et est réalisée sous atmosphère inerte à des températures élevées.

Méthodes de production industrielle

La production industrielle des acides boroniques implique souvent des voies de synthèse similaires, mais à plus grande échelle. Les configurations de flux continu et l’utilisation de catalyseurs efficaces peuvent améliorer le rendement et réduire le temps de réaction. Par exemple, l’utilisation d’un catalyseur au nickel et de 2-éthoxyéthanol comme cosolvant peut faciliter la borylation d’halogénoarènes, ce qui rend le processus plus efficace pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

L’acide (4-(benzylcarbamoyl)-2-fluorophényl)boronique peut subir diverses réactions chimiques, notamment :

Oxydation : Les acides boroniques peuvent être oxydés pour former des phénols.

Réduction : Les réactions de réduction peuvent convertir les acides boroniques en boranes.

Substitution : Le groupe acide boronique peut participer à des réactions de couplage croisé de Suzuki-Miyaura pour former des liaisons carbone-carbone.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène ou d’autres agents oxydants peuvent être utilisés.

Réduction : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont des agents réducteurs courants.

Substitution : Des catalyseurs au palladium et des bases comme le carbonate de potassium sont généralement utilisés dans les réactions de Suzuki-Miyaura.

Principaux produits

Oxydation : Phénols

Réduction : Boranes

Substitution : Composés biaryliques

Applications de recherche scientifique

L’acide (4-(benzylcarbamoyl)-2-fluorophényl)boronique a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid has several scientific research applications:

Mécanisme D'action

Le mécanisme d’action de l’acide (4-(benzylcarbamoyl)-2-fluorophényl)boronique implique sa capacité à former des liaisons covalentes réversibles avec les diols et autres nucléophiles. Cette propriété est exploitée dans diverses applications, telles que la reconnaissance moléculaire et la catalyse. Le groupe acide boronique agit comme un acide de Lewis, facilitant la formation d’esters de borate avec les diols, qui peuvent être utilisés dans les technologies de détection et de séparation .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide (4-(benzylcarbamoyl)-3-fluorophényl)boronique : Structure similaire mais avec l’atome de fluor en une position différente.

Acide phénylboronique : Il n’a pas les groupes benzylcarbamoyle et fluor, ce qui le rend moins spécifique dans ses applications.

Acide 4-(trifluorométhyl)phénylboronique : Contient un groupe trifluorométhyle au lieu d’un groupe benzylcarbamoyle, ce qui conduit à des réactivités et des applications différentes.

Unicité

L’acide (4-(benzylcarbamoyl)-2-fluorophényl)boronique est unique en raison de la présence à la fois d’un groupe benzylcarbamoyle et d’un atome de fluor sur le cycle phényle. Cette combinaison confère une réactivité et des propriétés de liaison spécifiques, ce qui le rend particulièrement utile dans les applications nécessitant une reconnaissance moléculaire et une catalyse sélectives.

Propriétés

Formule moléculaire |

C14H13BFNO3 |

|---|---|

Poids moléculaire |

273.07 g/mol |

Nom IUPAC |

[4-(benzylcarbamoyl)-2-fluorophenyl]boronic acid |

InChI |

InChI=1S/C14H13BFNO3/c16-13-8-11(6-7-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) |

Clé InChI |

QBFAVXFPISPUNY-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)F)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid](/img/structure/B11844723.png)

![[2,3'-Biquinoline]-2'-carbonitrile](/img/structure/B11844745.png)

![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)

![5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11844752.png)